Stizolobic acid
Overview
Description
Stizolobic acid is an L-alpha-amino acid . It is found in the sap epicotyl tips of etiolated seedlings of Stizolobium hassjoo .
Synthesis Analysis
Stizolobium hassjoo catalyzes the conversion of L-dihydroxyphenylalanine into stizolobinic acid, alpha-amino-6-carboxy-2-oxo-2H-pyran-3-propionic acid, and stizolobic acid, alpha-amino-6-carboxy-2-oxo-2H-pyran-4-propionic acid, in the presence of NADP+ or NAD+ under aerobic conditions . Two new enzymes, which catalyze the synthesis of stizolobinic acid and stizolobic acid through oxidative ring cleavage of 3,4-dihydroxyphenylalanine, subsequent recyclization and dehydrogenation of the resultant possible products were isolated from the soluble protein extract of Stizolobium hassjoo seedlings .Molecular Structure Analysis
The molecular formula of Stizolobic acid is C9H9NO6 . The IUPAC name is 4-[(2S)-2-amino-3-hydroxy-3-oxo-propyl]-6-oxo-pyran-2-carboxylic acid . The InChI is InChI=1S/C9H9NO6/c10-5(8(12)13)1-4-2-6(9(14)15)16-7(11)3-4/h2-3,5H,1,10H2,(H,12,13)(H,14,15)/t5-/m0/s1 .Chemical Reactions Analysis
The conversion of L-dihydroxyphenylalanine into stizolobinic acid and stizolobic acid is catalyzed by Stizolobium hassjoo in the presence of NADP+ or NAD+ under aerobic conditions .Physical And Chemical Properties Analysis
Stizolobic acid has a molar mass of 227.172 g/mol . Its density is 1.604 g/cm3 . The melting point is 304.65°C and the boiling point is 528.25°C at 760 mmHg . It is soluble in water with a solubility of 2.634e+005 mg/L . The vapor pressure is 1.44E-12 mmHg .Scientific Research Applications
Biosynthesis Studies
Stizolobic acid plays a crucial role in the study of biosynthetic pathways in plants. It is synthesized from L-dihydroxyphenylalanine (L-DOPA) in the presence of NADP+ or NAD+ under aerobic conditions . Understanding its biosynthesis can provide insights into the production of non-protein amino acids and their regulation within plant systems.
Enzyme Activity Research
Research into the enzymes stizolobinic acid synthase and stizolobic acid synthase, which catalyze the synthesis of stizolobic acid through oxidative ring cleavage of L-DOPA, is significant . These enzymes are unique to certain plant species and studying them can contribute to our knowledge of plant biochemistry and enzyme specificity.
Agricultural Biochemistry
Stizolobic acid’s biosynthesis in plants suggests its potential impact on agricultural biochemistry. The compound’s presence in certain legumes could influence plant growth and soil health, offering a window into the interaction between plant bioactive compounds and their environment .
Medicinal Chemistry
The structural uniqueness of stizolobic acid, with its α-pyrone ring, makes it a point of interest in medicinal chemistry. Its synthesis and the enzymes involved could be harnessed to develop novel therapeutic agents or to understand plant-derived medicinal compounds better .
Plant Pigmentation
Stizolobic acid is related to the formation of certain plant pigments. Its study can lead to discoveries in the field of plant pigmentation, potentially leading to the development of new dyes or understanding the ecological roles of pigmentation .
Environmental Science
Given that stizolobic acid is a product of plant metabolism, its study can also contribute to environmental science. It can be used as a biomarker to study plant-environment interactions, such as how plants adapt to various stressors or changes in their habitat .
Safety and Hazards
Mechanism of Action
Target of Action
Stizolobic acid is an amino acid found in the sap epicotyl tips of etiolated seedlings of Stizolobium hassjoo It has been suggested that it may modulate the effects of isoxazole derivatives that originate from toadstool mushrooms .
Mode of Action
It is known to be a product of the conversion of L-dihydroxyphenylalanine (L-DOPA) in the presence of NADP+ or NAD+ under aerobic conditions . .
Biochemical Pathways
Stizolobic acid is synthesized through a biochemical pathway involving the conversion of L-DOPA. This process is catalyzed by Stizolobium hassjoo under aerobic conditions . The conversion of L-DOPA also leads to the formation of stizolobinic acid, alpha-amino-6-carboxy-2-oxo-2H-pyran-3-propionic acid
Result of Action
It is known to be a psychoactive amino acid , suggesting it may have effects on the nervous system.
properties
IUPAC Name |
4-[(2S)-2-amino-2-carboxyethyl]-6-oxopyran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c10-5(8(12)13)1-4-2-6(9(14)15)16-7(11)3-4/h2-3,5H,1,10H2,(H,12,13)(H,14,15)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZBVNZAEQASKU-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(OC1=O)C(=O)O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(OC1=O)C(=O)O)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 | |
Record name | Stizolobic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Stizolobic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166588 | |
Record name | Stizolobic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15911-87-2 | |
Record name | (αS)-α-Amino-6-carboxy-2-oxo-2H-pyran-4-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15911-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stizolobic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015911872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stizolobic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | STIZOLOBIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXP0P9096P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is stizolobic acid and where is it found?
A1: Stizolobic acid is a non-proteinogenic amino acid, first isolated from the etiolated seedlings of the plant Stizolobium hassjoo [, ]. It is also found in certain mushroom species, particularly those belonging to the Amanita genus, like Amanita pantherina [, ].
Q2: How is stizolobic acid biosynthesized?
A2: Stizolobic acid biosynthesis originates from the amino acid L-3,4-dihydroxyphenylalanine (DOPA) [, , , ]. This pathway has been observed in both Stizolobium hassjoo and Amanita pantherina [, , ]. Experiments utilizing radiolabeled DOPA confirmed its incorporation into stizolobic acid [, ]. The process involves an extradiol ring cleavage of the aromatic ring of DOPA [].
Q3: Are there any enzyme systems known to be involved in the biosynthesis of stizolobic acid?
A3: Yes, research suggests the presence of an enzyme system(s) in Stizolobium hassjoo seedlings capable of converting DOPA into stizolobic acid [, ]. This enzyme system requires either NADP+ or NAD+ and functions under aerobic conditions [, ].
Q4: What is the chemical structure of stizolobic acid?
A4: Stizolobic acid is a β-(6-carboxy-α′-pyronyl)alanine derivative. Its structure consists of an alanine moiety linked to a 6-carboxy-α′-pyrone ring [, ].
Q5: Has the absolute configuration of stizolobic acid been determined?
A5: Yes, through optical resolution and enzymatic analysis, stizolobic acid has been confirmed to exist in the L-form [].
Q6: What are the pharmacological activities of stizolobic acid?
A6: Stizolobic acid has been shown to interact with the quisqualate-type glutamate receptors [, , ]. In crayfish neuromuscular junctions, it acts as a competitive antagonist of these receptors [, ]. Research also suggests that stizolobic acid can exert excitatory effects on the spinal cord in certain species, though the specific mechanisms might vary across different organisms [, ].
Q7: Are there any known synthetic routes to produce stizolobic acid?
A7: Yes, DL-stizolobic acid has been synthesized chemically []. Additionally, biomimetic synthesis strategies have been developed for producing both stizolobic acid and 3-(6-carboxy-2-oxo-4-pyridyl)alanine [, ].
Q8: Are there any known derivatives of stizolobic acid?
A8: Yes, stizolobinic acid is a structural isomer of stizolobic acid, also found in Stizolobium hassjoo and Amanita species. Both compounds share a similar biosynthetic pathway from DOPA [, , , , , ].
Q9: Have any studies investigated the stability and formulation of stizolobic acid?
A9: While the provided abstracts don't offer specific details on the stability and formulation of stizolobic acid, these aspects are crucial for any potential pharmaceutical applications. Further research is needed to explore appropriate formulation strategies that enhance its stability, solubility, and bioavailability.
Q10: Are there known analytical techniques for detecting and quantifying stizolobic acid?
A10: While not explicitly mentioned in the provided abstracts, chromatographic techniques coupled with appropriate detection methods are likely used for the analysis of stizolobic acid, as seen in studies investigating its presence in various species [].
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